molecular formula C26H25N3O2 B11264798 2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide

2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B11264798
M. Wt: 411.5 g/mol
InChI Key: YBZXJIZZLFXVTD-UHFFFAOYSA-N
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Description

2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the benzodiazepine core. The core can be synthesized through the condensation of o-phenylenediamine with a suitable ketone, followed by cyclization and oxidation reactions. The final step involves the acylation of the benzodiazepine core with N-[4-(propan-2-yl)phenyl]acetamide under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered pharmacological properties .

Scientific Research Applications

2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and related disorders.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other benzodiazepines.

Properties

Molecular Formula

C26H25N3O2

Molecular Weight

411.5 g/mol

IUPAC Name

2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C26H25N3O2/c1-18(2)19-12-14-21(15-13-19)27-25(30)17-29-24-11-7-6-10-22(24)28-23(16-26(29)31)20-8-4-3-5-9-20/h3-15,18H,16-17H2,1-2H3,(H,27,30)

InChI Key

YBZXJIZZLFXVTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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